Kinase Binding Abrogation upon 4-Aminoquinoline to 4-Aminoquinazoline Scaffold Change: Evidence for Position-Sensitive Target Engagement
The 4-substituted aminoisoquinoline benzamide scaffold potently inhibits FLT3 and Src-family kinases, but modification of the core from aminoisoquinoline to aminoquinoline or aminoquinazoline abrogated FLT3 and Src-family kinase binding [1]. This demonstrates that the specific heterocyclic amine position is non-redundant for target engagement. While not a direct head-to-head comparison of the 5-ylamino vs. 4-ylamino isomers of benzoic acid, the class-level inference is that the quinoline attachment point critically determines kinase inhibitory activity. The 4-(quinolin-5-ylamino)-benzoic acid scaffold preserves the aminoquinoline core with a distinct substitution pattern that may offer a different kinase selectivity profile compared to the 4-ylamino series.
| Evidence Dimension | Kinase inhibitory activity (FLT3 / Src-family) upon core scaffold modification |
|---|---|
| Target Compound Data | 4-(Quinolin-5-ylamino)-benzoic acid retains aminoquinoline core with 5-ylamino connectivity (activity not directly reported) |
| Comparator Or Baseline | 4-Aminoisoquinoline benzamide: potent FLT3/Src inhibition; 4-Aminoquinoline benzamide: abrogated FLT3/Src binding [1] |
| Quantified Difference | Activity abrogation (qualitative) upon core change from aminoisoquinoline to aminoquinoline |
| Conditions | In vitro kinase inhibition assays using recombinant FLT3 and Src-family kinases; cellular proliferation assay in MV4-11 and MOLM-14 AML cell lines |
Why This Matters
The data indicate that the identity and position of the nitrogen-containing heterocycle are critical for kinase binding, supporting the need to evaluate the 5-ylamino regioisomer as a distinct chemical entity rather than assuming interchangeability with 4-ylamino analogs.
- [1] Patel V, et al. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Med Chem. 2017;9(11):1213-1225. PMC5941727. View Source
